molecular formula C36H49N9O7S2 B611393 H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2 CAS No. 158899-10-6

H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2

Número de catálogo B611393
Número CAS: 158899-10-6
Peso molecular: 783.96
Clave InChI: XBCFQAGFOXLGBK-OYNNYJHJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TLN-232, also known as CAP-232, is a synthetic cyclic heptapeptide with potential antineoplastic activity. Pyruvate kinase (PK) inhibitor TLN-232 targets pyruvate kinase M2 (M2PK), which may disrupt tumor cell anaerobic glycolysis. M2PK is a dimeric isoform of PK and the predominant PK isoform found in tumor cells.

Aplicaciones Científicas De Investigación

Anticancer Activity

H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2 and its analogs have been studied for their anticancer properties. Research shows that these compounds exhibit concentration-dependent antiproliferative effects against various human tumor cell lines, such as HT-29, MDA-MB-231, HepG2, and HeLa. Certain analogs like D-Phe-c(Cys-Phe-D-Trp-Lys-Tle-Cys)-Thr-NH2 have shown significant antiproliferative effects on specific cancer cell lines, indicating their potential as cancer therapies (Staykova, Naydenova, Wesselinova, Kalistratova, & Vezenkov, 2012).

Cytotoxicity and Antioxidant Activity

These compounds also display cytotoxic and antioxidant activities. Modified analogs of H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2 have been tested for their in vitro cytotoxic effects against human tumor cell lines and demonstrated significantly higher antioxidant capacity compared to standard antioxidants. These findings suggest potential therapeutic applications in treating various cancers (Naydenova, Wesselinova, Staykova, Goshev, & Vezenkov, 2019).

Bioactive Peptide Analogs

The synthesis and biological activity of highly potent octapeptide analogs of somatostatin, closely related to H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2, have been explored. These analogs show significant activity in inhibiting growth hormone release and possess antitumor activities, indicated by their ability to inhibit the growth of various animal models of tumors (Cai, Szoke, Lu, Fu, Redding, & Schally, 1986).

Conformational Studies

Conformational studies of analogs like D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 provide insights into the structural aspects that contribute to their bioactivity. These studies help in understanding the molecular basis of their interaction with biological targets (Pelton, Whalon, Cody, & Hruby, 2009).

Propiedades

Número CAS

158899-10-6

Nombre del producto

H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2

Fórmula molecular

C36H49N9O7S2

Peso molecular

783.96

Nombre IUPAC

(4R,7S,10R,13R)-10-((1H-indol-3-yl)methyl)-N-((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)-13-((R)-2-amino-3-phenylpropanamido)-7-(4-aminobutyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

InChI

InChI=1S/C36H49N9O7S2/c1-20(46)30(31(39)47)45-36(52)29-19-54-53-18-28(43-32(48)24(38)15-21-9-3-2-4-10-21)35(51)42-27(16-22-17-40-25-12-6-5-11-23(22)25)34(50)41-26(33(49)44-29)13-7-8-14-37/h2-6,9-12,17,20,24,26-30,40,46H,7-8,13-16,18-19,37-38H2,1H3,(H2,39,47)(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,52)/t20-,24-,26+,27-,28+,29+,30+/m1/s1

Clave InChI

XBCFQAGFOXLGBK-OYNNYJHJSA-N

SMILES

O=C([C@@H](NC([C@H](CCCCN)NC([C@@H](CC1=CNC2=C1C=CC=C2)N3)=O)=O)CSSC[C@H](NC([C@H](N)CC4=CC=CC=C4)=O)C3=O)N[C@@H]([C@H](O)C)C(N)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TLN232;  TLN 232;  TLN232;  CAP232;  CAP232;  CAP 232. Amino acid sequence: DPheCysDTrpLysCysThrNH2.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2
Reactant of Route 2
Reactant of Route 2
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2
Reactant of Route 3
Reactant of Route 3
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2
Reactant of Route 4
Reactant of Route 4
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2
Reactant of Route 5
Reactant of Route 5
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2
Reactant of Route 6
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.